Acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Catalog No.: B013380
CAS RN: 62288-83-9
MF: C48H68N14O14S2
MW: 1129.3 g/mol
InChI Key: MLSVJHOYXJGGTR-UHFFFAOYSA-N
IUPAC Name: acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide


* For research use only. Not for human or veterinary use.
CAS RN

62288-83-9

Product Name

Acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C48H68N14O14S2

Molecular Weight

1129.3 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-;/m0./s1

InChI Key

MLSVJHOYXJGGTR-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Purity

>98%

Related CAS

16679-58-6 (Parent)

Sequence

CYFQNCPRG

Synonyms

1-Deamino-8-D-arginine Vasopressin
1-Desamino-8-arginine Vasopressin
Acetate, Desmopressin
Adiuretin
Adiuretin SD
Apo-Desmopressin
Arginine Vasopressin, Deamino
DDAVP
Deamino Arginine Vasopressin
Desmogalen
Desmopressin
Desmopressin Acetate
Desmopressin Monoacetate
Desmopressin Monoacetate, Trihydrate
Desmopressine Ferring
Desmospray
Desmotabs
Ferring, Desmopressine
Minirin
Minurin
Monoacetate, Desmopressin
Monoacetate, Trihydrate Desmopressin
Nocutil
Octim
Octostim
Trihydrate Desmopressin Monoacetate
Vasopressin, 1-Deamino-8-D-arginine
Vasopressin, 1-Desamino-8-arginine
Vasopressin, Deamino Arginine

Reference

1: Karanth L, Barua A, Kanagasabai S, Nair NS. Desmopressin acetate (DDAVP) for
preventing and treating acute bleeds during pregnancy in women with congenital
bleeding disorders. Cochrane Database Syst Rev. 2019 Feb 13;2:CD009824. doi:
10.1002/14651858.CD009824.pub4. PubMed PMID: 30758840; PubMed Central PMCID:
PMC6373982.


2: Altun G, Hemşinli D, Pulathan Z, Civelek A. Emergency coronary bypass surgery
in patients under the influence of dualantiplatelet therapy: effects of
tranexamic acid and desmopressin acetate. Turk J Med Sci. 2017 Dec 19;47(6). doi:
10.3906/sag-1612-140. PubMed PMID: 29306228.


3: Upmanyu N, Kumar Porwal P. Assay of Desmopressin Acetate in Nasal Spray:
Development of Validated Pre Column HPLC-Fluorescence Method. Adv Pharm Bull.
2017 Sep;7(3):451-459. doi: 10.15171/apb.2017.054. Epub 2017 Sep 25. PubMed PMID:
29071228; PubMed Central PMCID: PMC5651067.


4: Cohn JA, Kowalik CG, Reynolds WS, Kaufman MR, Milam DF, Dmochowski RR, Wein
AJ. Desmopressin acetate nasal spray for adults with nocturia. Expert Rev Clin
Pharmacol. 2017 Dec;10(12):1281-1293. doi: 10.1080/17512433.2017.1394185. Epub
2017 Oct 30. Review. PubMed PMID: 29048257.


5: Korkmaz U, Demir E, Yazici H, Sever MS. Hypertensive pulmonary edema related
to desmopressin acetate. Nefrologia. 2017 May - Jun;37(3):349-350. doi:
10.1016/j.nefro.2016.11.008. English, Spanish. PubMed PMID: 28648214.


6: Hara T, Ohtomo Y, Endo A, Niijima S, Yasui M, Shimizu T. Evaluation of Urinary
Aquaporin 2 and Plasma Copeptin as Biomarkers of Effectiveness of Desmopressin
Acetate for the Treatment of Monosymptomatic Nocturnal Enuresis. J Urol. 2017
Oct;198(4):921-927. doi: 10.1016/j.juro.2017.04.088. Epub 2017 Apr 28. PubMed
PMID: 28457803.


7: Orlov D, McCluskey SA, Callum J, Rao V, Moreno J, Karkouti K. Utilization and
Effectiveness of Desmopressin Acetate After Cardiac Surgery Supplemented With
Point-of-Care Hemostatic Testing: A Propensity-Score-Matched Analysis. J
Cardiothorac Vasc Anesth. 2017 Jun;31(3):883-895. doi:
10.1053/j.jvca.2016.11.022. Epub 2016 Nov 17. PubMed PMID: 28169116.


8: Primavessy D, Günday Türeli N, Schneider M. Influence of different stabilizers
on the encapsulation of desmopressin acetate into PLGA nanoparticles. Eur J Pharm
Biopharm. 2017 Sep;118:48-55. doi: 10.1016/j.ejpb.2016.12.003. Epub 2016 Dec 20.
PubMed PMID: 28011093.


9: Li X, Zhang XT, Zhang MY, Wang GC, Feng H, Zhang CQ. [Effects of desmopressin
acetate and pituitrin on proliferation, contraction, and secretion of hepatic
stellate cells]. Zhonghua Gan Zang Bing Za Zhi. 2016 Aug 20;24(8):569-574. doi:
10.3760/cma.j.issn.1007-3418.2016.08.003. Chinese. PubMed PMID: 27788702.


10: Smego AR, Backeljauw P, Gutmark-Little I. Buccally Administered Intranasal
Desmopressin Acetate for the Treatment of Neurogenic Diabetes Insipidus in
Infancy. J Clin Endocrinol Metab. 2016 May;101(5):2084-8. doi:
10.1210/jc.2016-1157. Epub 2016 Mar 24. PubMed PMID: 27011115.

Origin of Product

China

Desmopressin acetate (1-deamino-8-d-arginine vasopressin (DDAVP)), is a synthetic analogue of the neurohypophyseal peptide hormone vasopressin that has been developed through systematic structural modifications. Desmopressin acetate has been shown to be useful in a variety of inherited and acquired hemorrhagic conditions, including some congenital platelet function defects, chronic liver disease, uremia, and hemostatic defects induced by the therapeutic use of antithrombotic drugs, such as aspirin and ticlopidine. DDAVP is used in the treatment of chronic diseases such as neurogenic diabetes insipidus and nocturia enuresis. It has a prolonged antidiuretic effect but lacks pressor activity, and does not cause vasoconstriction and contraction of smooth muscles in the uterus or in the intestine as the natural peptide hormone does. In addition, desmopressin has been used as a hemostatic agent in patients undergoing surgery at major risk of bleeding.

1: Karanth L, Barua A, Kanagasabai S, Nair NS. Desmopressin acetate (DDAVP) for
preventing and treating acute bleeds during pregnancy in women with congenital
bleeding disorders. Cochrane Database Syst Rev. 2019 Feb 13;2:CD009824. doi:
10.1002/14651858.CD009824.pub4. PubMed PMID: 30758840; PubMed Central PMCID:
PMC6373982.


2: Altun G, Hemşinli D, Pulathan Z, Civelek A. Emergency coronary bypass surgery
in patients under the influence of dualantiplatelet therapy: effects of
tranexamic acid and desmopressin acetate. Turk J Med Sci. 2017 Dec 19;47(6). doi:
10.3906/sag-1612-140. PubMed PMID: 29306228.


3: Upmanyu N, Kumar Porwal P. Assay of Desmopressin Acetate in Nasal Spray:
Development of Validated Pre Column HPLC-Fluorescence Method. Adv Pharm Bull.
2017 Sep;7(3):451-459. doi: 10.15171/apb.2017.054. Epub 2017 Sep 25. PubMed PMID:
29071228; PubMed Central PMCID: PMC5651067.


4: Cohn JA, Kowalik CG, Reynolds WS, Kaufman MR, Milam DF, Dmochowski RR, Wein
AJ. Desmopressin acetate nasal spray for adults with nocturia. Expert Rev Clin
Pharmacol. 2017 Dec;10(12):1281-1293. doi: 10.1080/17512433.2017.1394185. Epub
2017 Oct 30. Review. PubMed PMID: 29048257.


5: Korkmaz U, Demir E, Yazici H, Sever MS. Hypertensive pulmonary edema related
to desmopressin acetate. Nefrologia. 2017 May - Jun;37(3):349-350. doi:
10.1016/j.nefro.2016.11.008. English, Spanish. PubMed PMID: 28648214.


6: Hara T, Ohtomo Y, Endo A, Niijima S, Yasui M, Shimizu T. Evaluation of Urinary
Aquaporin 2 and Plasma Copeptin as Biomarkers of Effectiveness of Desmopressin
Acetate for the Treatment of Monosymptomatic Nocturnal Enuresis. J Urol. 2017
Oct;198(4):921-927. doi: 10.1016/j.juro.2017.04.088. Epub 2017 Apr 28. PubMed
PMID: 28457803.


7: Orlov D, McCluskey SA, Callum J, Rao V, Moreno J, Karkouti K. Utilization and
Effectiveness of Desmopressin Acetate After Cardiac Surgery Supplemented With
Point-of-Care Hemostatic Testing: A Propensity-Score-Matched Analysis. J
Cardiothorac Vasc Anesth. 2017 Jun;31(3):883-895. doi:
10.1053/j.jvca.2016.11.022. Epub 2016 Nov 17. PubMed PMID: 28169116.


8: Primavessy D, Günday Türeli N, Schneider M. Influence of different stabilizers
on the encapsulation of desmopressin acetate into PLGA nanoparticles. Eur J Pharm
Biopharm. 2017 Sep;118:48-55. doi: 10.1016/j.ejpb.2016.12.003. Epub 2016 Dec 20.
PubMed PMID: 28011093.


9: Li X, Zhang XT, Zhang MY, Wang GC, Feng H, Zhang CQ. [Effects of desmopressin
acetate and pituitrin on proliferation, contraction, and secretion of hepatic
stellate cells]. Zhonghua Gan Zang Bing Za Zhi. 2016 Aug 20;24(8):569-574. doi:
10.3760/cma.j.issn.1007-3418.2016.08.003. Chinese. PubMed PMID: 27788702.


10: Smego AR, Backeljauw P, Gutmark-Little I. Buccally Administered Intranasal
Desmopressin Acetate for the Treatment of Neurogenic Diabetes Insipidus in
Infancy. J Clin Endocrinol Metab. 2016 May;101(5):2084-8. doi:
10.1210/jc.2016-1157. Epub 2016 Mar 24. PubMed PMID: 27011115.